(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
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Description
“(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine” is a chemical compound with the CAS Number 326496-01-9 . It is used in proteomics research and pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C14H25BrN2OSi . The molecular weight is 345.35100 .Physical And Chemical Properties Analysis
This compound has a density of 1.173g/cm3 . Its boiling point is 360.66ºC at 760 mmHg . The melting point is not available . The flash point is 171.921ºC .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis : An efficient synthesis process for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. These compounds are key moieties in potent dopamine and serotonin receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).
Intermediate in Pharmaceutical Synthesis : This chemical has been used in the synthesis of pharmaceutical intermediates, such as 1β-Methylcarbapenem intermediates, demonstrating its utility in the development of new drugs (Jacopin, Laurent, Belmans, Kemps, Cérésiat, & Marchand‐Brynaert, 2001).
Role in Developing FLAP Inhibitors : It's used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, significant for treating conditions like asthma (Stock et al., 2011).
Antipsychotic Agent Synthesis : This compound contributes to the synthesis of antipsychotic agents, particularly in the creation of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides (Högberg, Ström, Hall, & Ögren, 1990).
Development of Cancer Therapeutics : In the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, it plays a role, particularly against cancer cell lines (Gallati et al., 2020).
Synthesis of Nucleophilic Bases : It's involved in synthesizing bases like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which are important in various chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Development of Coordination Compounds : It has been used in the creation of unexpected coordination modes in dinuclear platinum(II) complexes, offering insights into novel photophysical and anticancer properties (Lo, Huff, Preston, McMorran, Giles, Gordon, & Crowley, 2015).
Preparation of Novel Organic Compounds : Its derivatives have been used to prepare compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which have applications in chemical research (Anuradha et al., 2014).
Synthesis of Serotonin Receptor Agonists : It's involved in synthesizing 3-(2-bromoethyl)benzofurans, used in creating serotonin receptor agonists, highlighting its relevance in developing bioactive compounds (Porcu et al., 2018).
Palladium(II) Complex Catalysts : It plays a role in synthesizing (imino)pyridine palladium(II) complexes, which act as selective catalysts in ethylene dimerization, merging the fields of organometallic chemistry and industrial processes (Nyamato, Ojwach, & Akerman, 2015).
properties
IUPAC Name |
5-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(5,6)18-10-9-17(4)13-8-7-12(15)11-16-13/h7-8,11H,9-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIXZIWALRKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696472 |
Source
|
Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326496-01-9 |
Source
|
Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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